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The emergence and global spread of Klebsiella pneumoniae carbapenemase (KPC)-producing
bacteria represent a significant threat to public health. These enzymes confer resistance to
carbapenems, often considered the last line of defense against multidrug-resistant Gram-
negative infections. In response, novel (3-lactamase inhibitors have been developed to restore
the activity of B-lactam antibiotics. This guide provides an objective comparison of two such
inhibitors, funobactam and avibactam, focusing on their efficacy against KPC-producing
strains, supported by available experimental data.

Executive Summary

Both funobactam and avibactam are diazabicyclooctane (DBO) (3-lactamase inhibitors that
have demonstrated potent activity against KPC enzymes. Avibactam, in combination with
ceftazidime, is a well-established therapeutic option, while funobactam, typically paired with
imipenem, is a promising novel agent. This guide summarizes their mechanisms of action, in
vitro and in vivo efficacy, and the experimental protocols used to generate this data.

Data Presentation: In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) data for
imipenem/funobactam and ceftazidime/avibactam against KPC-producing Klebsiella
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pneumoniae. It is important to note that direct head-to-head comparative studies with large
panels of KPC-producing isolates are limited. The data presented here is compiled from
separate studies.

Table 1: In Vitro Activity of Imipenem/Funobactam against KPC-Producing Klebsiella

pneumoniae
. Imipenem/Fun
) Carbapenemas Imipenem MIC
Organism obactam MIC Reference
e (mglL)
(mglL)
K. pneumoniae KPC-3 16 1 [1]
K. pneumoniae KPC-2 >64 4 [1]

Note: Funobactam concentration was fixed at 8 mg/L in this study.

Table 2: In Vitro Activity of Ceftazidime/Avibactam against KPC-Producing Klebsiella

pneumoniae
Ceftazidime Ceftazidime
. No. of |Avibactam |Avibactam %
Organism . Reference
Isolates MICso MICo0 Susceptible

(mglL) (mglL)

KPC-

producing K. 782 4 8 97.3% [2]

pneumoniae

KPC-

producing K. 72 1 2 100% [3]

pneumoniae

Note: Avibactam concentration was fixed at 4 mg/L. Susceptibility breakpoints may vary.

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the evaluation of

funobactam and avibactam.

Minimum Inhibitory Concentration (MIC) Testing

Protocol: MICs are determined using the broth microdilution method according to the Clinical
and Laboratory Standards Institute (CLSI) guidelines.

Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a
turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a
final concentration of approximately 5 x 10° colony-forming units (CFU)/mL in each well of
the microtiter plate.

Drug Preparation: Serial twofold dilutions of the (-lactam antibiotic (e.g., imipenem or
ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For
combination testing, a fixed concentration of the [3-lactamase inhibitor (e.g., 4 mg/L for
avibactam or 8 mg/L for funobactam) is added to each well.

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent
that completely inhibits visible growth of the organism.

Time-Kill Assays
Protocol: Time-kill assays are performed to assess the bactericidal activity of the antimicrobial

agents over time.

 Inoculum Preparation: A starting inoculum of approximately 5 x 10> to 1 x 106 CFU/mL is
prepared in CAMHB.

e Drug Concentrations: The antimicrobial agents are added at concentrations corresponding to
multiples of their MICs (e.g., 1X, 2x, 4x MIC).

 Incubation and Sampling: The cultures are incubated at 35°C with shaking. Aliquots are
removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
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o Bacterial Enumeration: The samples are serially diluted and plated on appropriate agar
plates to determine the number of viable bacteria (CFU/mL).

o Data Analysis: The change in logio CFU/mL over time is plotted to generate time-kill curves.
Bactericidal activity is typically defined as a >3-logio reduction in CFU/mL from the initial
inoculum. Synergy can also be assessed in combination studies.[4][5][6]

Mechanisms of Action

Both funobactam and avibactam are DBO [3-lactamase inhibitors. Their mechanism of action
involves the formation of a covalent adduct with the serine residue in the active site of the 3-
lactamase, thereby inactivating the enzyme.

Avibactam Mechanism of Inhibition

Avibactam forms a reversible covalent acyl-enzyme intermediate with the KPC enzyme.[7][8]
This prevents the hydrolysis of the partner B-lactam (ceftazidime), allowing it to reach its target,
the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis. The reversibility
of the bond allows avibactam to be released and inhibit other B-lactamase molecules.

Periplasmic Space

Inhibition
(Reversible Covalent Adduct)
KPC B-lactamase

Hydrolysis

Yy

Ceftazidime

> .
Binding »>1 Penicillin-Binding | cCatalyzes | —|___inhibition leads to )
Proteins (PBPS) Cell Wall Synthesis | Cell Lysis

Click to download full resolution via product page

Mechanism of Ceftazidime-Avibactam Action
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Funobactam Mechanism of Inhibition

As a DBO, funobactam is presumed to follow a similar mechanism of action to avibactam,
forming a covalent adduct with the active site serine of the KPC enzyme to inactivate it.[1][9]
This protects its partner 3-lactam, imipenem, from hydrolysis, enabling it to inhibit bacterial cell

wall synthesis by binding to PBPs.
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Mechanism of Imipenem-Funobactam Action

Experimental Workflow

The general workflow for evaluating the in vitro efficacy of these B-lactam/B-lactamase inhibitor

combinations is outlined below.
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In Vitro Efficacy Evaluation Workflow
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In Vitro Efficacy Evaluation Workflow

Conclusion

Both funobactam and avibactam are potent inhibitors of KPC (3-lactamases, restoring the in
vitro activity of their respective B-lactam partners against many KPC-producing strains.
Avibactam, in combination with ceftazidime, has a well-documented track record of efficacy.
Funobactam, paired with imipenem, shows significant promise based on the available data.
Further head-to-head comparative studies are warranted to fully elucidate the nuanced
differences in their efficacy profiles against a broader range of KPC variants and other serine
carbapenemases. The experimental protocols and mechanistic insights provided in this guide
offer a framework for the continued evaluation and development of these critical therapeutic
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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